![molecular formula C22H13Cl3N2O3 B2824221 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 320419-58-7](/img/structure/B2824221.png)
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Description
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H13Cl3N2O3 and its molecular weight is 459.71. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Scaffold: The compound contains a pyrrolidine ring, which is a versatile scaffold widely used by medicinal chemists. Pyrrolidine-based molecules offer several advantages:
Stereoisomers and Binding Modes: The stereoisomers and spatial orientation of substituents significantly impact drug profiles. Different binding modes to enantioselective proteins can result from varying stereoisomers .
Synthesis and Nitration Processes
Understanding the compound’s synthesis and modification pathways is crucial:
Nitration Process: Investigate continuous flow microreactor systems for the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. This intermediate plays a key role in synthesizing the herbicide Sulfentrazone. The microreactor approach improves efficiency, reduces waste acid, and enhances yields .
Activation Energy: The activation energy for the nitration reaction is approximately 40.204 kJ/mol. This knowledge informs process optimization and safety considerations .
Biological Activity and Applications
Explore the compound’s potential in various biological contexts:
Antitubercular Activity: Investigate derivatives derived from pyridine and indole, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one. Assess their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Insecticidal Properties: Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibit strong activity against house flies, flies, and leaf rollers. These compounds offer potential for pest control .
properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O3/c23-15-8-5-13(6-9-15)22(29)30-26-20-17-3-1-2-4-19(17)27(21(20)28)12-14-7-10-16(24)11-18(14)25/h1-11H,12H2/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLILTJPTVKSEU-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one |
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